molecular formula C32H48O4 B1157277 Wilforlide A acetate CAS No. 84104-80-3

Wilforlide A acetate

Cat. No.: B1157277
CAS No.: 84104-80-3
M. Wt: 496.7 g/mol
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Biochemical Analysis

Biochemical Properties

Wilforlide A acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA, which are mechanisms of resistance in drug-resistant prostate cancer cells . Additionally, this compound has been shown to inhibit TLR4 upregulation, IκBα degradation, and NF-κB p65 activation, which are involved in inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it enhances sensitivity to docetaxel by reducing the IC50 in resistant cell lines . It also inhibits the polarization of macrophages towards the M1 subset, thereby reducing the production of pro-inflammatory cytokines . These actions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in modulating immune responses and cancer cell resistance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the P-glycoprotein efflux transporter, preventing the efflux of chemotherapeutic agents from cancer cells . It also downregulates cyclin E2 splice variant 1 mRNA, which is involved in cell cycle regulation . Furthermore, this compound inhibits the TLR4/NF-κB signaling pathway, reducing inflammation by preventing the activation of NF-κB p65 and the degradation of IκBα .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft mouse model, a high dose of this compound (1.2 mg/kg intravenously once a week and 6 mg/kg intraperitoneally once daily) in combination with docetaxel significantly retarded tumor growth in resistant prostate cancer . High doses may also lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 TwCYP82AS1, which catalyzes the hydroxylation of C-22 during its biosynthesis . Additionally, it affects the TLR4/NF-κB signaling pathway, influencing metabolic flux and the levels of various metabolites involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to inhibit the P-glycoprotein efflux transporter, which plays a role in its accumulation within cancer cells . The compound’s distribution is also influenced by its solubility in various solvents, including chloroform, dichloromethane, and DMSO .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It has been observed to localize in specific cellular compartments, where it exerts its effects on signaling pathways and gene expression. The compound’s targeting signals and post-translational modifications may direct it to particular organelles, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wilforlide A acetate involves several steps, starting from the extraction of the raw material from Tripterygium wilfordii. The compound is then subjected to acetylation to form the acetate derivative. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of the raw material, purification, and chemical modification to produce the acetate derivative. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Wilforlide A acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Wilforlide A acetate is unique compared to other compounds derived from Tripterygium wilfordii due to its specific chemical structure and biological activity. Similar compounds include:

  • Celastrol
  • Triptolide
  • Pristimerin
  • Triptonide
  • Demethylzeylasteral

These compounds share some biological activities but differ in their specific mechanisms of action and therapeutic potential .

Properties

IUPAC Name

[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKCIDCRXAOGCM-KXWOPETLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140744
Record name Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84104-80-3
Record name Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84104-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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